3-Iodo-1,7-dimethyl-1H-indole
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Overview
Description
3-Iodo-1,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activities and are present in various alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,7-dimethyl-1H-indole can be achieved through several methods. One common approach involves the iodination of 1,7-dimethyl-1H-indole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,7-dimethyl-1H-indole is reacted with an aryl iodide in the presence of a palladium catalyst and a base like potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,7-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-1,7-dimethyl-1H-indole or 3-cyano-1,7-dimethyl-1H-indole can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 3-iodo-1,7-dimethylindole-2,3-dione.
Reduction Products: Reduction can yield compounds such as 1,7-dimethyl-1H-indole or 3-iodo-1,7-dimethylindoline.
Scientific Research Applications
3-Iodo-1,7-dimethyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-1,7-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, leading to increased biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
3-Iodo-1,7-dimethyl-1H-indole can be compared with other indole derivatives, such as:
1,7-Dimethyl-1H-indole: Lacks the iodine atom, which may result in different chemical and biological properties.
3-Bromo-1,7-dimethyl-1H-indole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Chloro-1,7-dimethyl-1H-indole:
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-iodo-1,7-dimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c1-7-4-3-5-8-9(11)6-12(2)10(7)8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNRNYKKJBHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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